5-Methylpyridine-3-sulfonamide

Descripción general

Descripción

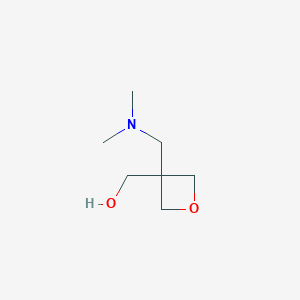

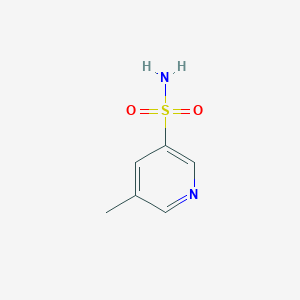

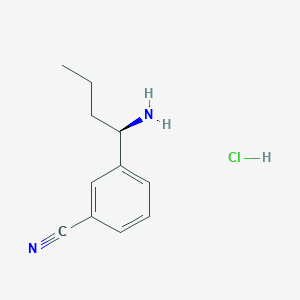

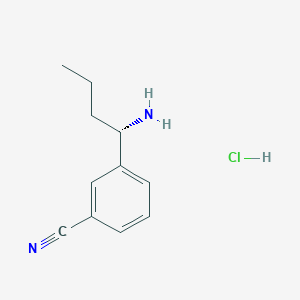

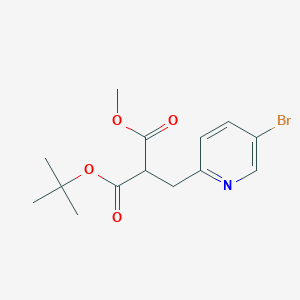

5-Methylpyridine-3-sulfonamide is a molecule with the molecular formula C6H8N2O2S . It is a type of sulfonamide, which is a functional group that forms the basis of several groups of drugs .

Molecular Structure Analysis

The molecular structure of 5-Methylpyridine-3-sulfonamide consists of a pyridine ring with a methyl group at the 5th position and a sulfonamide group at the 3rd position .Physical And Chemical Properties Analysis

5-Methylpyridine-3-sulfonamide has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da .Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antitumor Activity

5-Methylpyridine-3-sulfonamide derivatives have been explored for their potential antitumor properties. The compound’s ability to inhibit kinase activity, particularly PI3Kα kinase, makes it a candidate for cancer treatment research . These derivatives can be synthesized in enantiomerically pure forms, allowing for the study of the impact of stereochemistry on biological activity.

Agriculture: Pesticide Development

In the agricultural sector, pyridinesulfonamide structures are integral to the development of new pesticides. Their capacity to form weak hydrogen bonds and increase acidity compared to amide groups makes them suitable for creating more effective and selective agrochemicals . This can lead to the development of pesticides with improved efficacy and reduced environmental impact.

Industrial Chemistry: Suzuki–Miyaura Coupling

The compound is used in industrial chemistry, particularly in the Suzuki–Miyaura coupling process. This reaction is a widely-applied method for forming carbon-carbon bonds, and organoboron reagents derived from pyridinesulfonamides are valued for their stability and environmental benignity .

Environmental Science: Water Treatment

Sulfonamide compounds, including 5-Methylpyridine-3-sulfonamide, are being studied for their role in water treatment processes. Their high resistance to biodegradation and biological activity raises concerns about the spread of antimicrobial resistance, thus necessitating research into their removal from water sources .

Material Science: Functional Materials Development

Pyridinesulfonamide derivatives are being investigated for their use in the development of functional materials. Their unique physicochemical properties, such as the ability to form complexes with metals and participate in redox reactions, make them valuable in this field .

Analytical Chemistry: Broad-Specificity Aptamer Development

In analytical chemistry, broad-specificity aptamers based on 5-Methylpyridine-3-sulfonamide have been developed for the detection of various sulfonamides. These aptamers can be used in colorimetric assays, providing a method for the simultaneous detection of multiple compounds .

Mecanismo De Acción

Target of Action

5-Methylpyridine-3-sulfonamide is a type of sulfonamide, a class of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including 5-Methylpyridine-3-sulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzymes involved in the conversion of PABA to folic acid, thereby preventing the synthesis of DNA and inhibiting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis affects several biochemical pathways. The most significant is the disruption of DNA synthesis, as folic acid is a precursor to the nucleotides required for DNA replication . This disruption can lead to cell death in rapidly dividing cells, such as bacteria .

Pharmacokinetics

It has been suggested that modifications to the sulfonamide structure can lead to increased biochemical and cellular potency and improved oral exposure

Result of Action

The primary result of the action of 5-Methylpyridine-3-sulfonamide is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts DNA synthesis and inhibits the proliferation of bacteria .

Propiedades

IUPAC Name |

5-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-5-2-6(4-8-3-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCLBZBRCMPULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704532 | |

| Record name | 5-Methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyridine-3-sulfonamide | |

CAS RN |

938066-07-0 | |

| Record name | 5-Methylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiazolo[4,5-c]pyridin-2-ol](/img/structure/B1505274.png)